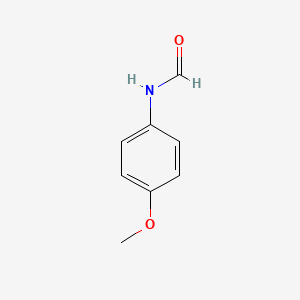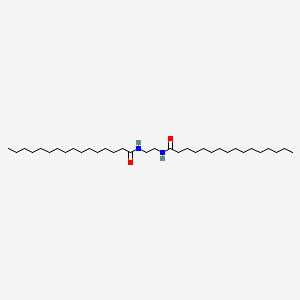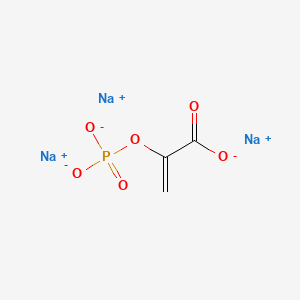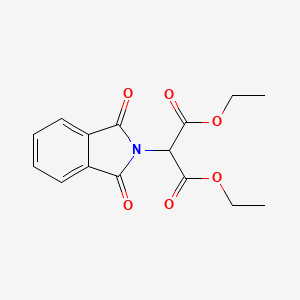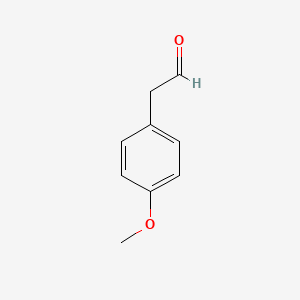
3-(Chloromethyl)-1,2,4,5-tetramethylbenzene
説明
3-(Chloromethyl)-1,2,4,5-tetramethylbenzene is an organic compound characterized by a benzene ring substituted with four methyl groups and one chloromethyl group
作用機序
Target of Action
Similar compounds are known to react with various organic groups, undergoing processes such as oxidative addition and transmetalation .
Mode of Action
The mode of action of 3-(Chloromethyl)-1,2,4,5-tetramethylbenzene involves reactions at the benzylic position . This compound can undergo nucleophilic substitution reactions, where a nucleophile attacks the carbon atom at the same time that the chlorine atom leaves, forming a new bond .
Biochemical Pathways
Similar compounds are known to participate in various organic reactions, including free radical reactions and suzuki–miyaura coupling .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other compounds can affect the rate and outcomes of its reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-1,2,4,5-tetramethylbenzene typically involves the chloromethylation of 1,2,4,5-tetramethylbenzene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the aromatic ring.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of advanced catalysts and solvents can further enhance the efficiency and selectivity of the chloromethylation process.
Types of Reactions:
Substitution Reactions: The chloromethyl group in this compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium hydroxide, and various amines.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of tetramethylbenzoic acid or tetramethylbenzaldehyde.
Reduction: Formation of 1,2,4,5-pentamethylbenzene.
科学的研究の応用
Chemistry: 3-(Chloromethyl)-1,2,4,5-tetramethylbenzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of polymers, resins, and other aromatic compounds.
Biology and Medicine: In biological research, derivatives of this compound are explored for their potential as antimicrobial and anticancer agents. The chloromethyl group can be modified to introduce various functional groups that enhance biological activity.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, including dyes, pigments, and agrochemicals. Its stability and reactivity make it a valuable component in various chemical processes.
類似化合物との比較
Benzyl Chloride: Similar in structure but lacks the additional methyl groups.
1,2,4,5-Tetramethylbenzene: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
3-(Bromomethyl)-1,2,4,5-tetramethylbenzene: Similar but with a bromine atom instead of chlorine, which can affect reactivity and selectivity in chemical reactions.
Uniqueness: 3-(Chloromethyl)-1,2,4,5-tetramethylbenzene is unique due to the presence of both the chloromethyl group and multiple methyl groups, which confer distinct reactivity patterns and steric effects. This combination makes it a versatile intermediate in organic synthesis, capable of undergoing a variety of chemical transformations.
By understanding the properties and applications of this compound, researchers and industrial chemists can better utilize this compound in their work, leading to the development of new materials and technologies.
特性
IUPAC Name |
3-(chloromethyl)-1,2,4,5-tetramethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl/c1-7-5-8(2)10(4)11(6-12)9(7)3/h5H,6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGAPPXGBBWAIGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)CCl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40225356 | |
| Record name | Benzene, 3-(chloromethyl)-1,2,4,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40225356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7435-83-8 | |
| Record name | 2,3,5,6-Tetramethylbenzyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7435-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 3-(chloromethyl)-1,2,4,5-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007435838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7435-83-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85458 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 3-(chloromethyl)-1,2,4,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40225356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(chloromethyl)-1,2,4,5-tetramethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.261 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine](/img/structure/B1346750.png)
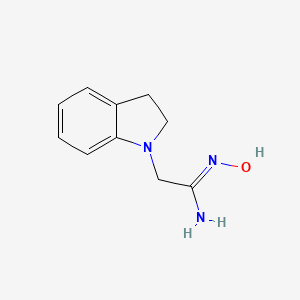
![N-[3-(acetylamino)phenyl]-3-chloropropanamide](/img/structure/B1346765.png)
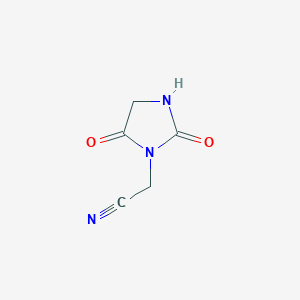
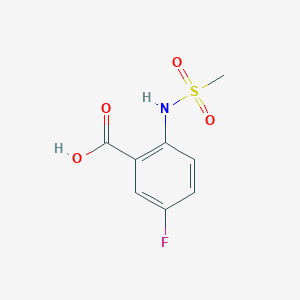
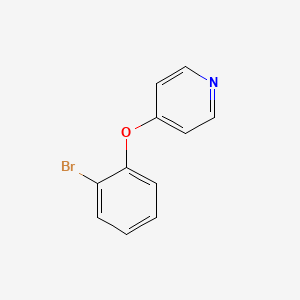
![10-chloro-2H,3H,4H-[1,4]dioxepino[2,3-g]quinoline-9-carbonitrile](/img/structure/B1346777.png)
